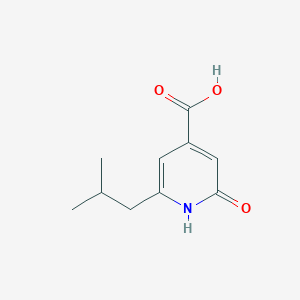

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives is a common theme across several papers. For instance, paper describes the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine through the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid. Similarly, paper reports the synthesis of 6-hydroxy-4-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides from 7-amino-2,4,5-trioxo-3-phenylpyrano(3,4-e)-(1,3)-oxazines with sodium phenoxide in phenol. These methods involve the functionalization of the pyridine ring and could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, paper discusses the synthesis of a pyridine derivative that can act as a tridentate ligand, indicating the potential for complex formation. Paper provides insights into the crystal structure of a pyridine-based compound, which could be relevant for understanding the structural aspects of "2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid".

Chemical Reactions Analysis

The reactivity of pyridine derivatives is highlighted in several papers. Paper shows that 2-hydroxypyrazolo[1,5-a]pyridine can undergo nitrosation, nitration, and bromination at the C-3 position. Paper explores the aminomethylation of 3-hydroxy pyridines, which is directed primarily to position 6 and then 4 of the pyridine ring. These reactions demonstrate the reactivity of the pyridine ring and its substituents, which is crucial for the chemical manipulation of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Paper investigates the interactions of pyridine dicarboxylic acids with heavy metal ions, revealing the complexation behavior of these compounds. Paper synthesizes multifunctional compounds with pyridine-2,6-dicarboxylic acid and characterizes them using various spectroscopic techniques, providing information on their physical and chemical properties.

Scientific Research Applications

Synthesis of Vitamin B6 Derivatives :Research has shown that related compounds to 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, such as 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, play a role in the synthesis of Vitamin B6 derivatives. This synthesis process involves complex reactions including acid hydrolysis and nuclear magnetic resonance studies to understand the molecular interactions and bonding mechanisms in these compounds (Tomita et al., 1966).

Functionalized Pyridine Derivatives :Another study investigated the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from compounds closely related to 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid. The study highlights the versatility of these compounds in reacting with various other chemicals to produce a range of fused systems, which can have applications in various fields including pharmaceuticals and material science (Mekheimer et al., 1997).

Precursor for Unsymmetrical Diamide Ligands :A related compound, methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate, has been identified as a precursor for unsymmetrical diamide ligands. This compound demonstrates the ability to form complex molecular structures with potential applications in coordination chemistry and catalyst design. The study included crystal structure analysis and explored the potential for forming polymetallic species (Napitupulu et al., 2006).

Enzymatic Oxidation in Biosynthesis :The enzymatic oxidation of 3-hydroxyanthranilic acid, which is a biosynthesis route to produce pyridine-2-carboxylic acid (a compound structurally similar to 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid), is used in the production of pharmaceuticals, herbicides, and metal salts for applications in nutritional supplements. The study also emphasizes the importance of selecting non-toxic extractant-diluent systems in the extraction process (Datta & Kumar, 2014).

Supramolecular Synthon in Crystal Engineering :Studies on pyrazinecarboxylic acids, which are structurally related to 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, have focused on the recurrence of carboxylic acid-pyridine supramolecular synthons in their crystal structures. These findings are significant for future crystal engineering strategies, as they provide insights into molecular features and their correlation with supramolecular synthons (Vishweshwar et al., 2002).

Safety and Hazards

properties

IUPAC Name |

2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAKUTQSHWHIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)

![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)

![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)

![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)